molecular formula C8H11BrN2O B12997095 3-Bromo-2-isopropoxypyridin-4-amine

3-Bromo-2-isopropoxypyridin-4-amine

Cat. No.: B12997095
M. Wt: 231.09 g/mol
InChI Key: XCMGHTHDJPPULN-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxypyridin-4-amine is a heterocyclic organic compound with the molecular formula C8H11BrN2O. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine and isopropoxy groups on the pyridine ring makes this compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-isopropoxypyridin-4-amine can be achieved through several methods. One common approach involves the bromination of 2-isopropoxypyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method employs 2-isopropoxypyridin-4-amine and a brominated arylboronic acid as starting materials. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-isopropoxypyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are used.

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-Bromo-2-isopropoxypyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxypyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-isopropoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its isopropoxy group provides steric hindrance, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

3-bromo-2-propan-2-yloxypyridin-4-amine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(9)6(10)3-4-11-8/h3-5H,1-2H3,(H2,10,11)

InChI Key

XCMGHTHDJPPULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1Br)N

Origin of Product

United States

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